molecular formula C6H13N2NaO3S3 B12735411 Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate CAS No. 4025-87-0

Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate

Cat. No.: B12735411
CAS No.: 4025-87-0
M. Wt: 280.4 g/mol
InChI Key: FIHOAQLQPBSOEZ-UHFFFAOYSA-M
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Properties

CAS No.

4025-87-0

Molecular Formula

C6H13N2NaO3S3

Molecular Weight

280.4 g/mol

IUPAC Name

sodium;3-(dimethylaminocarbamothioylsulfanyl)propane-1-sulfonate

InChI

InChI=1S/C6H14N2O3S3.Na/c1-8(2)7-6(12)13-4-3-5-14(9,10)11;/h3-5H2,1-2H3,(H,7,12)(H,9,10,11);/q;+1/p-1

InChI Key

FIHOAQLQPBSOEZ-UHFFFAOYSA-M

Canonical SMILES

CN(C)NC(=S)SCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate typically involves the reaction of 2,2-dimethyldithiocarbazate with 3-chloropropane sulfonic acid sodium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted carbazates .

Scientific Research Applications

Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbamate
  • Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazone

Comparison: Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate is unique due to its specific sulfonate and dithiocarbazate functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in scientific research .

Biological Activity

Overview of Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate

Chemical Structure and Properties
this compound is a synthetic compound belonging to the class of dithiocarbazates. It is characterized by its sulfonate group, which enhances its solubility in water and biological fluids. This property is significant for its potential applications in biological systems.

Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its antioxidant, antimicrobial, and anticancer properties:

  • Antioxidant Activity : Dithiocarbazates are known for their ability to scavenge free radicals. Studies have shown that this compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that this compound has effective antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. It appears to induce apoptosis (programmed cell death) in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Data Table: Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Antioxidant Study : A study conducted on the antioxidant properties of this compound demonstrated a significant reduction in lipid peroxidation levels in vitro, suggesting its potential use as a protective agent against oxidative damage.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial growth, highlighting its potential as an antimicrobial agent.
  • Cancer Research : In vitro studies on various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis and decreased cell viability, indicating its potential as an anticancer drug.

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